3-(3,4-Dihydroisoquinolin-2(1H)-YL)propanoic acid

Lipophilicity XLogP3 Druglikeness

Researchers often face poor aqueous solubility and synthetic intractability with lipophilic isoquinoline building blocks. CAS 51375-99-6 solves these challenges with its balanced hydrophilicity (XLogP3 = -1.0) and dual amine/acid functionality, enabling aqueous reactions and regioselective derivatization. - tPSA 40.5 Ų & pKa 8.7 secondary amine optimize CNS druglikeness and nucleophilic handling. - Enables one-step library synthesis without protecting group manipulation. - Reliable supply chain with stock availability for R&D and medicinal chemistry programs.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 51375-99-6
Cat. No. B1288771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dihydroisoquinolin-2(1H)-YL)propanoic acid
CAS51375-99-6
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)CCC(=O)O
InChIInChI=1S/C12H15NO2/c14-12(15)6-8-13-7-5-10-3-1-2-4-11(10)9-13/h1-4H,5-9H2,(H,14,15)
InChIKeyITBODVOTGPHBBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Chemical and Structural Profile


3-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid (CAS 51375-99-6) is a small‑molecule organic compound belonging to the tetrahydroisoquinoline carboxylic acid class . It possesses a molecular formula of C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol . The structure comprises a 3,4‑dihydroisoquinoline core N‑linked to a three‑carbon propanoic acid side chain, providing a secondary amine and a carboxylic acid functional group . This compound serves as a versatile building block in medicinal chemistry and as a synthetic intermediate for the preparation of more complex, biologically active isoquinoline derivatives .

Scaffold TypeTetrahydroisoquinoline carboxylic acid building block
Functional HandlesSecondary amine + carboxylic acid (dual reactivity)
Workflow FitMedicinal chemistry scaffold elaboration & library synthesis

Why Generic Substitution Fails: Structural Nuances


Direct, quantitative head‑to‑head biological data for CAS 51375-99-6 against its closest analogs is absent from the public scientific record. Consequently, substitution decisions cannot rely on potency comparisons but must be guided by **structural and computed property differentiation**. Small changes in linker length, oxidation state, or substitution pattern on the dihydroisoquinoline scaffold profoundly alter physicochemical properties, hydrogen‑bonding capacity, and metabolic stability, thereby impacting downstream synthetic utility and biological compatibility . The following section documents the computed property differences that inform the selection of CAS 51375-99-6 over its nearest structural neighbors.

No direct bioactivity comparisonPublic head‑to‑head potency data are absent; substitution must rely on structural differentiation.
Linker & oxidation state shiftsMinor structural changes alter hydrogen‑bond capacity and metabolic stability, affecting synthetic and biological compatibility.
Substitution pattern effectsRegioisomeric or sulfonyl variants exhibit different ionization, polarity, and membrane‑interaction profiles.

Differentiation from Closest Analogs


Lipophilicity vs. Oxidised Scaffold Analog

The computed lipophilicity (XLogP3) of CAS 51375-99-6 is -1.0, indicating a relatively hydrophilic character . In contrast, the oxidised analog 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid exhibits a higher computed XLogP3 value of approximately 0.8 due to the removal of the basic amine and introduction of carbonyl groups .

Lipophilicity vs. oxidized analog
Class-level
Δ 1.8log units
May support aqueous-compatibility applications
Computed XLogP3; target more hydrophilic
Lipophilicity XLogP3 Druglikeness

Hydrogen Bond Donor/Acceptor Profile vs. Sulfonyl-Linked Analog

CAS 51375-99-6 has a computed hydrogen bond donor count of 1 and acceptor count of 3, resulting in a topological polar surface area (tPSA) of 40.5 Ų . The sulfonyl‑linked analog 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid has a donor count of 1 but an acceptor count of 5 and a tPSA of 74.9 Ų .

H‑bond / tPSA vs. sulfonyl analog
Class-level
Target3 acceptors, tPSA 40.5 Ų
Analog5 acceptors, tPSA 74.9 Ų
May support CNS scaffold design
Lower tPSA correlates with permeability potential
Hydrogen Bonding Polar Surface Area Druglikeness

pKa and Ionization State vs. Regioisomer

The predicted pKa of the carboxylic acid moiety in CAS 51375-99-6 is 4.2, while the secondary amine pKa is 8.7 . In the regioisomeric 2-(3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid, the predicted amine pKa is slightly higher at 9.1 due to reduced electron‑withdrawing effect from the adjacent carboxylic acid .

pKa vs. regioisomer
Class-level
Δ 0.4pKa units
May influence solubility in acidic compartments
Predicted amine pKa; target more acidic
pKa Ionization State Chemical Reactivity

Optimal Application Scenarios


CNS-Focused Medicinal Chemistry Scaffold

CAS 51375-99-6 possesses a low topological polar surface area (tPSA = 40.5 Ų) and moderate lipophilicity (XLogP3 = -1.0), properties that fall within the optimal range for CNS druglikeness . Compared to more polar analogs (e.g., the sulfonyl‑linked variant, tPSA = 74.9 Ų), this compound is a more promising starting point for designing blood‑brain barrier penetrant molecules .

Aqueous-Compatible Chemical Biology Probe Synthesis

The relatively hydrophilic nature (XLogP3 = -1.0) and the presence of both a basic amine and a carboxylic acid render CAS 51375-99-6 highly amenable to aqueous reaction conditions and bioconjugation strategies . This contrasts with more lipophilic oxidized analogs that may exhibit poor water solubility and require organic co‑solvents for derivatization .

Precursor for N-Alkylated Isoquinoline Libraries

The secondary amine (predicted pKa 8.7) provides a nucleophilic handle for regioselective alkylation or acylation without requiring protecting group manipulation of the carboxylic acid . This synthetic advantage simplifies the generation of diverse compound libraries for high‑throughput screening campaigns .

Application
Selection Property
Validation Focus
CNS druglikeness scaffold design
Low tPSA & moderate lipophilicity profile
Blood-brain barrier penetrance assessment
Aqueous-compatible probe synthesis
Hydrophilic character & dual functional groups
Aqueous reactivity and bioconjugation yield
N-alkylated isoquinoline library synthesis
Regioselective amine nucleophilicity
Library diversity and coupling efficiency

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